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Introduction

UMM-766, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable
nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of
orthopoxviruses.[1][2][3] Identified through a high-throughput screening of a proprietary
collection of small molecules from Merck, UMM-766 has emerged as a promising candidate for
the development of medical countermeasures against orthopoxvirus infections, which continue
to pose a public health concern as evidenced by the global Mpox outbreak.[2][4][5] Preclinical
studies have shown its efficacy in in vitro and in vivo models, warranting further investigation
into its precise mechanism of action and therapeutic potential.[2][5][6]

Core Mechanism of Action

UMM-766 functions as a nucleoside inhibitor, targeting viral replication.[2] While its precise
interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA
polymerase (DdRp) inhibitor.[7] This mechanism is consistent with its structural design as a
nucleoside analog. It is hypothesized that UMM-766 is incorporated into the nascent viral RNA
chain during transcription, leading to premature chain termination and the cessation of viral
replication. This is supported by previous findings that UMM-766 can inhibit Hepatitis C Virus
(HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-
dependent RNA polymerase.[7]
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The proposed mechanism of action for UMM-766 against orthopoxviruses involves several key
steps:

o Cellular Uptake: As an orally available compound, UMM-766 is absorbed and distributed to
target cells.

e Metabolic Activation: Inside the host cell, UMM-766 is likely phosphorylated by host cell
kinases to its active triphosphate form.

« Inhibition of Viral Polymerase: The triphosphate form of UMM-766 competes with natural
nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral
DNA-dependent RNA polymerase.

o Chain Termination: Upon incorporation, the modified nucleoside analog prevents the addition
of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.

« Inhibition of Viral Proliferation: The disruption of viral transcription prevents the synthesis of
essential viral proteins, thereby inhibiting viral replication and proliferation.

Quantitative Data Summary

The antiviral activity of UMM-766 has been quantified in several in vitro and in vivo studies. The
following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of UMM-766

Virus Cell Line EC50 (pM) Selective Index (Sl)
Vaccinia Virus (VACV) RAW264.7 <1 Desirable Range
Vaccinia Virus (VACV)  MRC-5 <1 Desirable Range
Rabbitpox Virus ]

RAW?264.7 <1 Desirable Range
(RPXV)
Cowpox Virus (CPXV) RAW264.7 <1 Desirable Range

Data extracted from Mudhasani et al., 2024.[8]
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Table 2: In Vivo Efficacy of UMM-766 in a Murine Model of Orthopox Disease

. . . UMM-766 Dose
Animal Model Virus Strain Outcome

(mglkg)

) Dose-dependent
BALB/c mice VACV 1, 3,10 ) _ .
increase in survival.[2]

Significant reduction
in lesions in the lung
BALB/c mice VACV 10 and nasal cavity;
markedly lower viral
levels.[2][5]

Protection against
) severe disease in a
BALB/c mice VACV 10 ) )
semi-lethal murine

model.[2]

The in vivo studies involved a 7-day dosing regimen of orally administered UMM-766 following
intranasal challenge with Vaccinia Virus (VACV).[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the
mechanism of action of UMM-766.

High-Throughput Screening (HTS) for Orthopoxvirus
Inhibitors

A high-content, image-based phenotypic assay was employed to screen a panel of Merck's
proprietary small molecules.[2]

e Cell Culture: Vero 76 cells were used for viral propagation.

« Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV)
at a specific multiplicity of infection (MOI).
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e Compound Addition: The small molecule library, including UMM-766, was added to the
infected cells.

e Imaging and Analysis: High-content imaging was used to assess the phenotypic effects of
the compounds on viral replication and host cell viability. The selective index (Sl), a ratio of
cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.

In Vivo Murine Model of Orthopox Disease
To evaluate the in vivo efficacy of UMM-766, a murine model of severe orthopoxvirus infection
was utilized.[2]

e Animal Model: BALB/c mice were used for the study.

 Viral Challenge: Mice were anesthetized and challenged via intranasal instillation with a
target dose of 5.5 x 10”5 Plaque Forming Units (PFU) of VACV on Day 0.[2]

e Drug Administration: UMM-766 was administered orally by gavage at doses of 1, 3, or 10
mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also
included.[2]

e Monitoring and Endpoints: Animals were monitored daily for weight changes and signs of
disease for 21 days post-infection. Survival was a primary endpoint.[2]

» Pathology and Viral Load: On Day 6, a subset of animals was euthanized for
histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these
tissues were also quantified.[9]

Visualizations
Proposed Mechanism of Action of UMM-766
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Caption: Proposed mechanism of action of UMM-766 in inhibiting orthopoxvirus replication.
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Experimental Workflow for In Vivo Efficacy Testing

Treatment Phase

Vehicle Control

Study Setup

Day 0: Intranasal Challenge
BALB/c mice (5.5 x 10”5 PFU VACV)

Days 1-7:
Oral Gavage

UMM-766
(1, 3, or 10 mg/kg)

Monitoring & Endpoints

[DEVACH
- Histopathology
- Viral Load Quantification

Days 1-21:
Daily Monitoring

Primary Endpoints:
- Survival
- Weight Change
- Clinical Signs

Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of UMM-766 in a murine orthopoxvirus model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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